[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
2-(4-ethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-2-6-5-10-7(9-6)3-4-8;;/h5H,2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJAQSMNKDCBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-(4-ethyl-1,3-thiazol-2-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation at the sulfur atom or adjacent carbons. Key reagents and outcomes include:
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide derivatives | 65–78% | |
| m-Chloroperbenzoic acid | Thiazole N-oxide | 72% |
Mechanism : Electrophilic oxidation at the thiazole sulfur generates sulfoxides or N-oxides, depending on steric and electronic factors. The ethyl group at position 4 slightly sterically hinders oxidation compared to unsubstituted thiazoles.
Reduction Reactions
The ethylamine sidechain and thiazole ring participate in reduction:
| Reagent/Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous Et₂O) | Reduced thiazoline derivatives | High | |
| H₂/Pd-C | Saturation of thiazole ring | Moderate |
Key Finding : LiAlH₄ selectively reduces the thiazole ring to a thiazoline without affecting the ethylamine group. Catalytic hydrogenation fully saturates the ring but requires elevated pressures (5–10 atm H₂) .
Substitution Reactions
The ethylamine group undergoes nucleophilic substitution, while the thiazole ring participates in electrophilic substitution:
A. Amine Functionalization
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | Alkyl halides (R-X) | N-Alkylated derivatives | Pharmacophore design |
| Acylation | Acetyl chloride | N-Acetylated compounds | Stability enhancement |
B. Thiazole Ring Substitution
| Position | Reagent | Product | Notes |
|---|---|---|---|
| C-5 | Bromine (Br₂) | 5-Bromo-thiazole derivative | Requires Lewis acid |
| C-2 | Nitration (HNO₃/H₂SO₄) | 2-Nitro-thiazole | Low yield (~40%) |
Example : Bromination at C-5 proceeds via electrophilic aromatic substitution, facilitated by FeCl₃ . Steric effects from the ethyl group limit reactivity at C-4 .
Salt Formation and Acid-Base Reactions
As a dihydrochloride salt, the compound readily undergoes neutralization:
| Base Used | Product | Solubility Change |
|---|---|---|
| NaOH (aq.) | Free amine | Increased in organic solvents |
| NaHCO₃ | Partial neutralization | pH-dependent precipitation |
Applications : The free amine form is critical for further synthetic modifications, such as coupling to carboxylic acids .
Complexation with Metals
The thiazole nitrogen and amine group act as ligands:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(II) chloride | Octahedral coordination | 4.2 ± 0.3 |
| Fe(III) nitrate | Trigonal bipyramidal | 3.8 ± 0.2 |
Research Insight : Cu(II) complexes show enhanced antimicrobial activity compared to the parent compound .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process | Mass Loss (%) |
|---|---|---|
Scientific Research Applications
Modulation of TRPV3 Channels
Research indicates that thiazole derivatives can act as modulators of transient receptor potential vanilloid 3 (TRPV3) channels. These channels are implicated in various physiological processes, including pain perception and inflammation. The modulation of TRPV3 by compounds like [2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride could lead to novel treatments for conditions such as chronic pain and dermatitis .
Anticonvulsant Properties
Thiazole-based compounds have shown significant anticonvulsant activity in various studies. For instance, certain thiazole derivatives demonstrated effective seizure protection in animal models, indicating their potential as antiepileptic drugs. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy, which may also apply to this compound .
Bacterial and Fungal Inhibition
Thiazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. Studies show that certain derivatives possess significant antibacterial activity against Gram-positive bacteria and antifungal activity against strains such as Candida species. The introduction of halogen substituents on the phenyl ring enhances these activities. This suggests that this compound could be explored for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazole derivatives, particularly in inhibiting cyclooxygenase (COX) enzymes. Compounds similar to this compound have shown promising results in reducing inflammation markers and could be valuable in treating inflammatory diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of [2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride with structurally related thiazole-based dihydrochloride salts. Key differences lie in substituent groups (e.g., methyl, isopropyl) and their positions on the thiazole ring, which influence physicochemical properties and biological activity.
Structural and Functional Insights
Substituent Effects: Ethyl vs. Positional Isomerism: Methyl substitution at C4 vs. C5 modifies electronic properties of the thiazole ring. For example, C5-methyl derivatives (e.g., 921145-11-1) exhibit higher predicted boiling points and densities, suggesting stronger intermolecular interactions .
Physicochemical Properties :
- Dihydrochloride salts generally exhibit superior water solubility compared to free amines, facilitating their use in aqueous reaction conditions .
- The isopropyl-substituted analog (243.20 g/mol) has the highest molar mass, which may influence pharmacokinetic properties like metabolic stability .
Synthetic Accessibility :
- Thiazole derivatives are typically synthesized via cyclization reactions using reagents like potassium thiocyanate or sulfuric acid (e.g., ). However, the discontinuation of the ethyl-substituted compound suggests challenges in scalability or regulatory compliance .
Biological and Industrial Applications: Methyl- and ethyl-substituted analogs are widely used in pharmaceutical research, particularly as intermediates for antibiotics or kinase inhibitors . Regulatory restrictions apply to some dihydrochloride salts (e.g., S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride, CAS 16111-27-6), which is sensitizing and severely restricted .
Research Findings and Challenges
- Discontinuation Issues : The discontinuation of this compound highlights supply-chain vulnerabilities for niche research chemicals. Alternatives like the 4-methyl or 5-methyl variants are more accessible .
- Biological Activity: Thiazole derivatives are known for antimicrobial and anticancer properties. For example, 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine () demonstrates the role of heterocyclic amines in bioactive molecule design.
Biological Activity
Overview
[2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a thiazole derivative with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The following sections delve into its mechanisms of action, biological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit critical enzymes involved in cellular processes. For instance, they can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses and signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, revealing:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 0.8 μg/mL |
These results suggest that the compound could serve as a potential therapeutic agent for treating infections caused by these pathogens .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis via DNA damage |
| A549 (Lung) | 12.3 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.7 | Inhibition of topoisomerase II |
The compound's ability to induce apoptosis and cell cycle arrest highlights its potential as an anticancer agent .
Study 1: Antimicrobial Evaluation
In a recent study, this compound was tested against a panel of clinically relevant pathogens. The results showed that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in preventing infections associated with biofilms .
Study 2: Anticancer Efficacy
A comprehensive evaluation of the compound's anticancer properties was conducted using various cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer types. The mechanism was linked to the activation of apoptotic pathways and inhibition of critical survival signals .
Q & A
Q. What are the common synthetic routes for [2-(4-Ethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride?
Synthesis typically involves cyclization reactions to form the thiazole core. A general approach includes:
- Thiazole Formation : Reacting thiourea derivatives with α-halo ketones (e.g., Hantzsch thiazole synthesis).
- Functionalization : Introducing the ethyl group at the 4-position of the thiazole ring via alkylation or substitution.
- Amine Attachment : Coupling the ethylamine side chain to the thiazole ring, followed by dihydrochloride salt formation using HCl. Example: Refluxing with ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation and filtration, as seen in analogous syntheses .
Q. How is this compound characterized for purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm molecular structure and purity. Quantitative NMR (qNMR) with internal standards (e.g., ethyl paraben) ensures accurate purity assessment .
- X-ray Crystallography : Resolves crystal structure using software like SHELX for refinement, particularly for high-resolution data .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved?
- High-Resolution Crystallography : SHELX refines X-ray data to resolve bond lengths, angles, and stereochemistry. For example, distinguishing between protonation states of the amine group in the dihydrochloride form .
- Dynamic NMR Studies : Analyze temperature-dependent spectra to resolve conformational equilibria or tautomerism in solution .
Q. What methodologies address contradictions in biological activity data for this compound?
- Dose-Response Analysis : Perform IC50/EC50 assays across multiple cell lines to account for variability.
- Receptor Binding Assays : Use radiolabeled ligands to quantify affinity for target receptors (e.g., GPCRs).
- Metabolic Stability Tests : Evaluate hepatic microsomal stability to identify confounding factors in in vivo studies.
Q. How can computational modeling enhance understanding of this compound’s interactions?
- Molecular Docking : Predict binding modes with target proteins using software like AutoDock or Schrödinger.
- MD Simulations : Simulate dynamic interactions over time (e.g., ligand-receptor stability) with GROMACS or AMBER.
- DFT Calculations : Analyze electronic properties (e.g., charge distribution on the thiazole ring) to guide synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
